![molecular formula C19H23N5O B2465804 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380175-09-5](/img/structure/B2465804.png)
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole blocks BCR signaling and downstream pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has been shown to have potent anti-tumor activity in preclinical studies of CLL and NHL. It has also been shown to have anti-inflammatory effects in preclinical studies of rheumatoid arthritis and SLE. In addition, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has been shown to inhibit the activation of T-cells and dendritic cells, suggesting a potential role in the treatment of graft-versus-host disease (GVHD) and other immune-mediated disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is its potent and selective inhibition of BTK, which may lead to fewer off-target effects compared to other BTK inhibitors. However, one limitation is its potential toxicity, as BTK inhibition may also affect other immune cells and lead to immunosuppression. In addition, the optimal dosing and scheduling of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole for different indications have not yet been established.
Future Directions
For 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole include clinical trials in various cancers and autoimmune diseases, as well as studies to optimize dosing and scheduling. In addition, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole may be studied in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, further research is needed to understand the potential long-term effects of BTK inhibition on immune function and to identify potential biomarkers of response to 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole.
Synthesis Methods
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2,4-dichloro-5-nitrobenzene to form 2-(2,4-dichloro-5-nitrophenyl)benzoic acid. The nitro group is then reduced to an amino group, which is subsequently reacted with 4-(6-tert-butylpyrimidin-4-yl)piperazine to form 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole.
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has been studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to have potent anti-tumor activity in preclinical studies of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has also been shown to have anti-inflammatory effects in preclinical studies of rheumatoid arthritis and systemic lupus erythematosus (SLE).
properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-19(2,3)16-12-17(21-13-20-16)23-8-10-24(11-9-23)18-22-14-6-4-5-7-15(14)25-18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDTYHHPPVMGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.